molecular formula C22H13F3N4OS3 B11524493 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11524493
M. Wt: 502.6 g/mol
InChI Key: CASVHZCXTGQGFC-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a pyridine ring, a thiophene ring, and a thiazole ring. These structures are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast cancer . Its structural components are known to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as electronic or photonic materials, due to the presence of heterocyclic rings that can exhibit unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is the combination of these three heterocyclic rings in a single molecule, which can result in unique biological activities and chemical properties. The presence of the trifluoromethyl group further enhances its stability and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H13F3N4OS3

Molecular Weight

502.6 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H13F3N4OS3/c23-22(24,25)15-9-16(18-7-4-8-31-18)27-20(14(15)10-26)32-12-19(30)29-21-28-17(11-33-21)13-5-2-1-3-6-13/h1-9,11H,12H2,(H,28,29,30)

InChI Key

CASVHZCXTGQGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

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